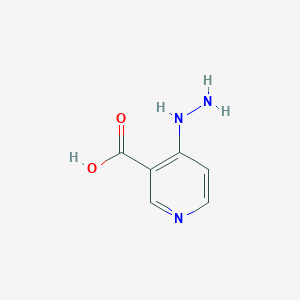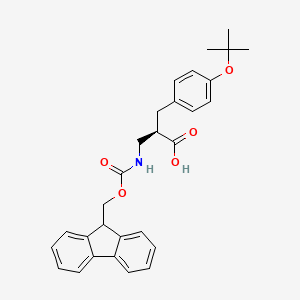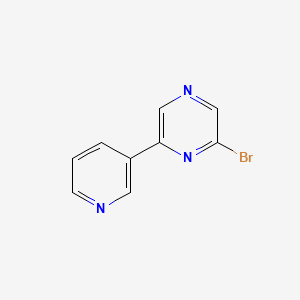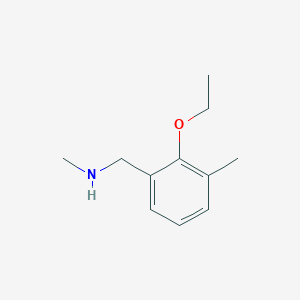
(2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with dimethyl and morpholinoethoxy groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid typically involves the reaction of 2,4-dimethylphenylboronic acid with 2-(morpholinoethoxy)benzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, allowing the formation of the desired boronic acid derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions: (2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include boronic esters, borates, boranes, and various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups. This property allows it to interact with various molecular targets, including enzymes and proteins, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 2,4-Dimethylphenylboronic acid
- Morpholinoethoxyphenylboronic acid
Comparison: (2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid is unique due to the presence of both dimethyl and morpholinoethoxy substituents on the phenyl ring. This combination enhances its reactivity and specificity in chemical reactions compared to other boronic acids. The morpholinoethoxy group, in particular, provides additional sites for interaction with biomolecules, making it more versatile in biological applications .
Eigenschaften
Molekularformel |
C14H22BNO4 |
|---|---|
Molekulargewicht |
279.14 g/mol |
IUPAC-Name |
[2,4-dimethyl-6-(2-morpholin-4-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C14H22BNO4/c1-11-9-12(2)14(15(17)18)13(10-11)20-8-5-16-3-6-19-7-4-16/h9-10,17-18H,3-8H2,1-2H3 |
InChI-Schlüssel |
HUNRQPXELZLVEB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1OCCN2CCOCC2)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13975596.png)

![(E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate](/img/structure/B13975605.png)







